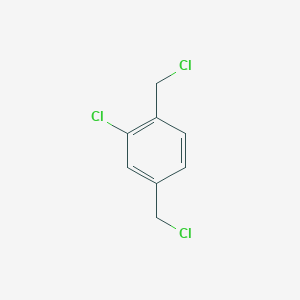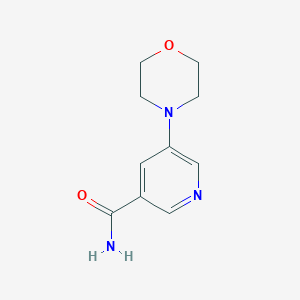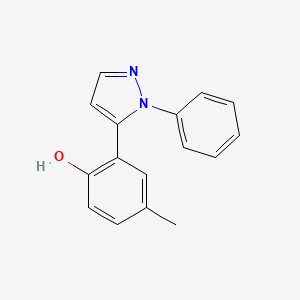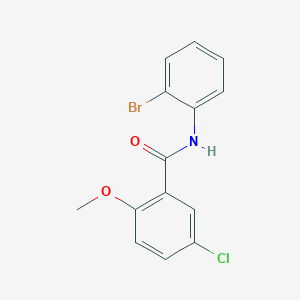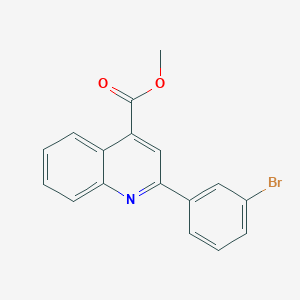![molecular formula C8H17NOS B1619492 S-[2-(dimethylamino)ethyl] butanethioate CAS No. 63512-62-9](/img/structure/B1619492.png)
S-[2-(dimethylamino)ethyl] butanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[2-(dimethylamino)ethyl] butanethioate, also known as S-butyrylthiocholine, is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(dimethylamino)ethyl] butanethioate typically involves the esterification of butanethioic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
Butanethioic acid+2-(dimethylamino)ethanol→S-[2-(dimethylamino)ethyl] butanethioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
S-[2-(dimethylamino)ethyl] butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
科学的研究の応用
S-[2-(dimethylamino)ethyl] butanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in enzymatic assays to study the activity of cholinesterase enzymes.
Medicine: It is used in the development of drugs targeting cholinergic systems and in the study of neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of S-[2-(dimethylamino)ethyl] butanethioate involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of the ester bond and the release of butanethioic acid and 2-(dimethylamino)ethanol. This reaction is important for studying the activity and inhibition of cholinesterase enzymes, which are involved in various physiological processes .
類似化合物との比較
Similar Compounds
S-acetylthiocholine: Similar in structure but with an acetyl group instead of a butanoyl group.
S-propionylthiocholine: Similar in structure but with a propionyl group instead of a butanoyl group.
S-benzoylthiocholine: Similar in structure but with a benzoyl group instead of a butanoyl group.
Uniqueness
S-[2-(dimethylamino)ethyl] butanethioate is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. This makes it a valuable tool in biochemical research for studying enzyme activity and inhibition .
特性
CAS番号 |
63512-62-9 |
|---|---|
分子式 |
C8H17NOS |
分子量 |
175.29 g/mol |
IUPAC名 |
S-[2-(dimethylamino)ethyl] butanethioate |
InChI |
InChI=1S/C8H17NOS/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
InChIキー |
DSJJEJHMVGHXTN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SCCN(C)C |
正規SMILES |
CCCC(=O)SCCN(C)C |
| 63512-62-9 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


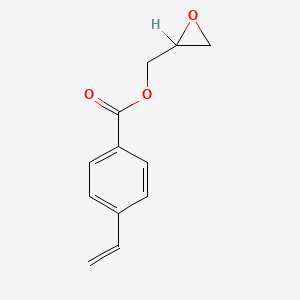
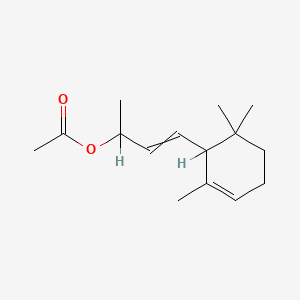
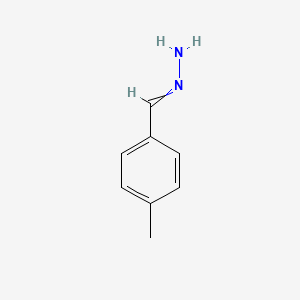
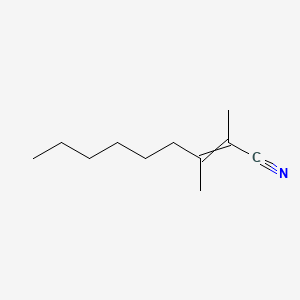
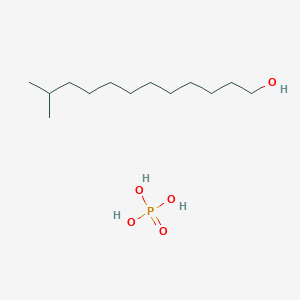
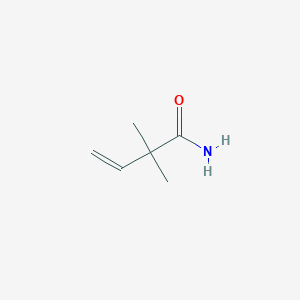
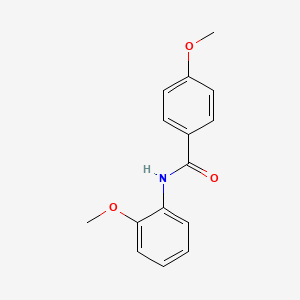
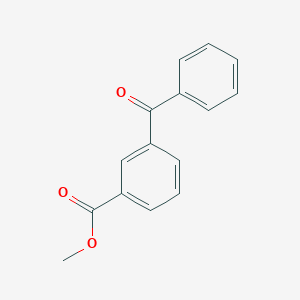
![4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol](/img/structure/B1619426.png)
